N-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide N-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 476431-92-2
VCID: VC4223651
InChI: InChI=1S/C22H26N4O3S/c1-5-15(2)30-22-25-24-20(26(22)17-8-12-19(29-4)13-9-17)14-23-21(27)16-6-10-18(28-3)11-7-16/h6-13,15H,5,14H2,1-4H3,(H,23,27)
SMILES: CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC
Molecular Formula: C22H26N4O3S
Molecular Weight: 426.54

N-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

CAS No.: 476431-92-2

Cat. No.: VC4223651

Molecular Formula: C22H26N4O3S

Molecular Weight: 426.54

* For research use only. Not for human or veterinary use.

N-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide - 476431-92-2

Specification

CAS No. 476431-92-2
Molecular Formula C22H26N4O3S
Molecular Weight 426.54
IUPAC Name N-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Standard InChI InChI=1S/C22H26N4O3S/c1-5-15(2)30-22-25-24-20(26(22)17-8-12-19(29-4)13-9-17)14-23-21(27)16-6-10-18(28-3)11-7-16/h6-13,15H,5,14H2,1-4H3,(H,23,27)
Standard InChI Key JYGUEYNVSLMEIK-UHFFFAOYSA-N
SMILES CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC

Introduction

N-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound belonging to the class of triazole derivatives. This compound features a 1,2,4-triazole ring substituted at the 3-position with a thioether linker connected to a butan-2-ylsulfanyl group and a 4-methoxyphenyl group. Additionally, it includes a methoxybenzamide moiety, which contributes to its solubility and interaction with biological targets .

Synthesis

The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common techniques employed include multi-step chemical reactions, which may involve the use of various reagents and catalysts.

Biological Activities

Triazole derivatives, including N-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide, are notable for their diverse biological activities. These compounds often exhibit antifungal, antibacterial, and anticancer properties. The specific structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action for N-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with biological targets at the molecular level. Quantitative analysis through assays can provide data on binding affinities and inhibitory constants against target enzymes or receptors.

Applications in Research

This compound holds promise in various scientific fields due to its unique structural features and potential biological activities. It is used in scientific research to explore its applications in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar compounds, such as N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide, share structural similarities but differ in their specific functional groups, which can affect their reactivity and biological activity. The presence of different substituents, such as phenylethyl or methoxyphenyl groups, influences the compound's interaction with biological targets and its potential applications.

CompoundStructural FeaturesBiological Activity
N-{[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamideThioether, methoxybenzamidePotential anticancer, antimicrobial
N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamidePhenylethyl instead of methoxyphenylPreliminary antimicrobial and anticancer properties

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